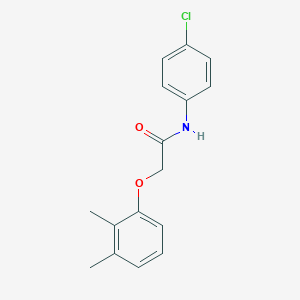

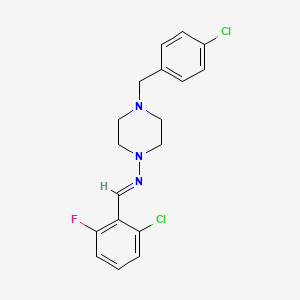

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide often involves multi-step chemical reactions that include the acylation of aromatic compounds with chloroacetamide derivatives. For instance, the synthesis of related compounds involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with diamines in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions, to yield the desired acetamide derivatives after recrystallization (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those structurally related to N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide, is characterized by specific conformational arrangements. These compounds often exhibit intramolecular N-H...O hydrogen bonding, contributing to their stability and affecting their reactivity (Gowda et al., 2007). The orientation of substituent groups on the aromatic rings can significantly impact the overall molecular conformation and, consequently, the physical and chemical properties of these compounds.

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, influenced by their molecular structure and the presence of functional groups. These reactions can include nucleophilic substitution, hydrolysis, and others, depending on the specific conditions and reactants used. The chemical properties of these compounds are also determined by their molecular structure, including reactivity patterns and the potential for forming intermolecular interactions.

Physical Properties Analysis

The physical properties of N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of chloro and methoxy groups can affect the compound's polarity and, therefore, its solubility in various solvents. X-ray powder diffraction has been used to characterize new derivatives, providing insights into their crystalline structures and potential applications as pesticides (Olszewska et al., 2009; Olszewska et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of acetamide derivatives are closely related to their molecular structure. The electron-withdrawing or donating nature of substituents on the aromatic ring can influence the acidity of the amide hydrogen and the compound's overall reactivity. Detailed spectroscopic and computational analyses have been conducted to understand these properties further, offering insights into the steric and electronic effects of different substituents on the amide functionality (Arjunan et al., 2012).

Applications De Recherche Scientifique

Potential Pesticides

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide derivatives have been characterized by X-ray powder diffraction as potential pesticides. New diffraction data including experimental and calculated 2θ peak positions, values of d, experimental relative peak intensities, and Miller indices, as well as unit-cell parameters, are reported for these compounds (E. Olszewska, B. Tarasiuk, & S. Pikus, 2009); (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).

Herbicide Selectivity

Chloroacetamide derivatives, including those similar in structure to N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide, are used as selective pre-emergent or early post-emergent herbicides to control annual grasses and broad-leaved weeds in various crops. The selectivity and mode of action of these compounds in agricultural applications have been explored, highlighting their significance in crop management and protection (H. Weisshaar & P. Böger, 1989).

α-Glucosidase Inhibitory Potential

A series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide showed promising α-glucosidase inhibitory potential, suggesting their potential use in managing diabetes through the inhibition of carbohydrate metabolism enzymes. This research highlights the therapeutic potential of such compounds in the treatment of diabetes (M. Iftikhar et al., 2019).

Environmental Monitoring

2-Aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide has been used as a molecular probe for trace measurement of carbonyl compounds in environmental water samples. This application is crucial for environmental monitoring and assessing the impact of carbonyl compounds, including aldehydes and ketones, in water sources (S. Houdier et al., 2000).

Analgesic Potential

The compound N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a capsaicinoid, has been characterized for its crystal structure, showing potential analgesic properties due to its interaction with vanilloid receptors. This research provides insights into the structural basis of its analgesic activity and suggests potential applications in pain management (N. Park et al., 1995).

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11-4-3-5-15(12(11)2)20-10-16(19)18-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZZERRSIFUQCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-(2,3-dimethylphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(tert-butylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5506461.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5506469.png)

![5-[benzyl(methyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506491.png)

![8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline](/img/structure/B5506525.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5506544.png)

![methyl 3-{[(3S*,4R*)-3-(acetylamino)-4-propyl-1-pyrrolidinyl]carbonyl}-5-methoxybenzoate](/img/structure/B5506555.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5506558.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)